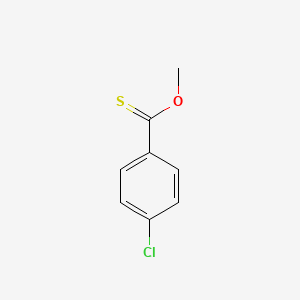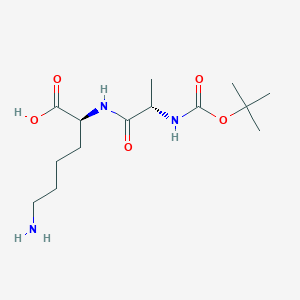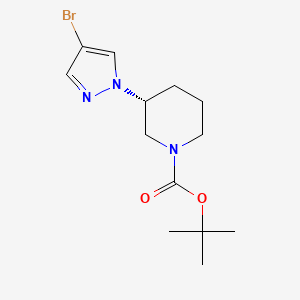
(S)-3-(4-CHLOROPHENOXY)BUTANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Chlorophenoxy)butanoic acid typically involves the reaction of 4-chlorophenol with butyric acid derivatives. One common method is the esterification of 4-chlorophenol with butyric acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-(4-Chlorophenoxy)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-chlorophenoxybutanoic acid derivatives.
Reduction: Formation of 4-chlorophenoxybutanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(S)-3-(4-Chlorophenoxy)butanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-(4-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
- 2-(4-Chlorophenoxy)butanoic acid
- 4-Chlorophenylacetic acid
- 4-Chlorophenoxyacetic acid
Comparison: (S)-3-(4-Chlorophenoxy)butanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its non-chiral or differently chiral counterparts. The presence of the 4-chlorophenoxy group also imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C10H11ClO3 |
|---|---|
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
3-(4-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
Clé InChI |
RSXQVYRBRCBEOM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
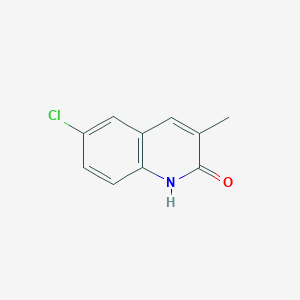
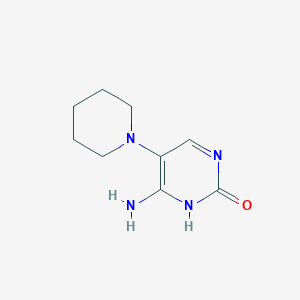

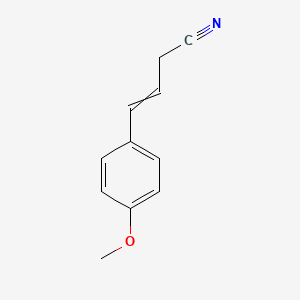
![1-[3-(3,3-Dimethylbutoxy)-5-ethoxyphenyl]ethanone](/img/structure/B8500504.png)
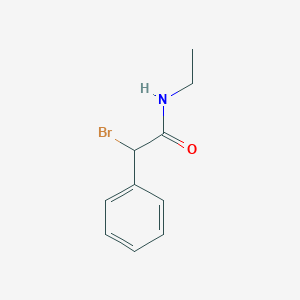
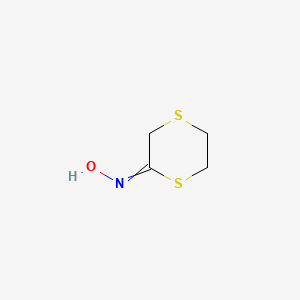
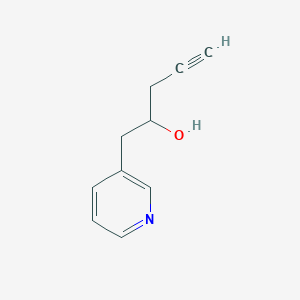
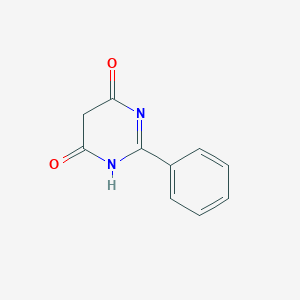
![6-bromo-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8500538.png)
![3-[4-(2-Acetamidopropyl)phenyl]prop-2-enoic acid](/img/structure/B8500543.png)
